5-Methyl-triazolo[1,5-a]pyrimidin-7-ol basic properties
5-Methyl-triazolo[1,5-a]pyrimidin-7-ol basic properties
An In-depth Technical Guide to 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol: Core Properties and Applications
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry, chemical synthesis, and materials science. We will delve into its fundamental properties, including molecular structure, physicochemical characteristics, and established synthetic routes. Furthermore, this guide will explore its diverse applications as a crucial intermediate and building block in the development of therapeutic agents and functional materials. The content is tailored for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the handling and utilization of this versatile molecule.
Molecular Identity and Structure
5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is a fused heterocyclic system composed of a 1,2,4-triazole ring and a pyrimidine ring.[1] This structural motif is a cornerstone of many biologically active compounds.[1][4][5]
Nomenclature and Chemical Identifiers
Accurate identification is critical in research and development. The compound is recognized by several names and registry numbers.
| Identifier | Value |
| IUPAC Name | 5-methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one[1] |
| CAS Number | 2503-56-2[1][2][6] |
| Molecular Formula | C₆H₆N₄O[1][2][6] |
| Molecular Weight | 150.14 g/mol [1][2] |
| Synonyms | 5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol, HmtpO, 5-Methyl-7-hydroxy-1,3,4-triazaindolizine[1][2][6] |
| InChI Key | INVVMIXYILXINW-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC1=CC(=O)N2C(=N1)N=CN2[1] |
Structural Analysis and Tautomerism
A key feature of this molecule is the keto-enol tautomerism, existing in equilibrium between the hydroxyl (-ol) form and the keto (-one) form. The IUPAC name, 5-methyl-1H-[1][2][3]triazolo[1,5-a]pyrimidin-7-one, suggests a significant contribution from the keto tautomer in the solid state. This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities, reactivity, and interaction with biological targets.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods. [2]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-1,2,4-triazole and ethyl acetoacetate in glacial acetic acid.
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Heating: Heat the reaction mixture to reflux.
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Reaction Time: Maintain the reflux for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired. [2]4. Isolation: Upon completion, cool the mixture to room temperature. The product typically precipitates from the solution.
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Purification: Collect the solid product by filtration. Wash the crude product with a suitable solvent (e.g., cold water or ethanol) to remove residual starting materials and acetic acid.
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Drying: Dry the purified product under vacuum to yield a white solid. [2] Causality Note: The use of glacial acetic acid is crucial; it protonates the carbonyl of the ethyl acetoacetate, activating it for nucleophilic attack by the amino group of the triazole, thereby driving the condensation forward.
Key Applications and Research Areas
The unique structure of 5-Methyl-t[1][2][3]riazolo[1,5-a]pyrimidin-7-ol makes it a valuable precursor and scaffold in multiple scientific domains.
Caption: Key application areas derived from the core compound.
Medicinal Chemistry and Drug Development
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Antimalarial Agents: The compound is a key reactant in the preparation of potent and selective inhibitors of dihydroorotate dehydrogenase (DHODH), an essential enzyme for the malaria parasite Plasmodium falciparum. [2]* Pharmaceutical Intermediates: It serves as a documented intermediate in the synthesis of Zolazepam, a benzodiazepine derivative used as an anesthetic in veterinary medicine. [2]* Antiviral Research: Studies have investigated its pharmacological activity related to its ability to interact with the HIV Trans-Activation Response (TAR) RNA element, a critical component in viral replication. [2]* General Scaffold: The triazolopyrimidine class, to which this compound belongs, is widely explored for a range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. [1][5][7]
Materials Science and Industrial Applications
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Photographic Emulsions: It has been utilized as an antifogging agent for photographic negatives, likely by interacting with the silver halide crystals to prevent spontaneous reduction. [2]* Crystal Growth: It is used as an additive to study the formation of the space charge layer in silver bromide microcrystals, which is fundamental to understanding the photographic process. [2]* Coordination Chemistry: The nitrogen-rich heterocyclic system makes it an excellent ligand for forming metal complexes, such as with Ruthenium(II), which can have interesting catalytic or photophysical properties. [2]
Safety and Handling
Proper handling is essential to ensure laboratory safety.
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Hazard Identification: The compound is classified as an irritant and is considered harmful. [2] * Risk Codes: R36/37/38 - Irritating to eyes, respiratory system, and skin. [2]* Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear safety glasses or goggles. [2] * Hand Protection: Wear suitable chemical-resistant gloves. [2] * Body Protection: Wear a lab coat or suitable protective clothing. [2]* First Aid:
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Eye Contact: In case of contact, immediately rinse eyes with plenty of water and seek medical advice. [2]* Storage: Store in a cool, dry place, with recommended temperatures between 2-8°C. [2]
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Conclusion
5-Methyl-t[1][2][3]riazolo[1,5-a]pyrimidin-7-ol is more than a simple chemical; it is a versatile and enabling molecule. Its straightforward synthesis, stable fused-ring structure, and diverse reactivity make it a valuable asset for researchers. From its foundational role in creating novel antimalarial drugs to its application in materials science, its importance is well-established. This guide has outlined its core properties and applications, providing a solid technical foundation for scientists and developers looking to leverage this compound in their work.
References
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ChemBK. (2024, April 9). 5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol. [Link]
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NIST. T[1][2][3]riazolo[1,5-a]pyrimidin-7-ol, 5-methyl-. NIST Chemistry WebBook. [Link]
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MDPI. (2020). Design, Synthesis and Biological Evaluation ofT[1][2][3]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. [Link]
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ResearchGate. (2016). Synthesis ofT[1][2][3]riazolo[1,5-a]pyrimidine (Microreview). [Link]
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Jiang, N., Deng, X. Q., Li, F. N., & Quan, Z. S. (2014). Synthesis of Novel 7-Substituted-5-phenyl-t[1][2][3]riazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. National Institutes of Health. [Link]
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